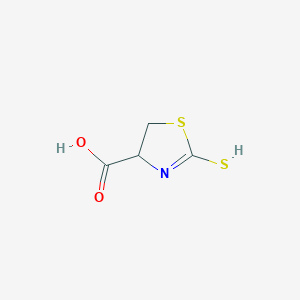

2-sulfanyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium chloride: is a chemical compound with the formula KCl. It is a metal halide salt composed of potassium and chlorine. In its pure form, it is odorless and has a white or colorless vitreous crystal appearance. Potassium chloride is commonly used in medicine, scientific applications, and food processing.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium chloride can be synthesized through various methods:

Extraction from Natural Sources: Potassium chloride is often extracted from minerals such as sylvite, carnallite, and potash. The extraction process involves mining these minerals and then refining them to obtain pure potassium chloride.

Chemical Synthesis: It can also be produced by reacting potassium hydroxide with hydrochloric acid: [ \text{KOH} + \text{HCl} \rightarrow \text{KCl} + \text{H}_2\text{O} ] This reaction is typically carried out in an aqueous solution under controlled conditions to ensure high purity.

Industrial Production Methods: In industrial settings, potassium chloride is produced on a large scale through the following methods:

Mining and Refining: Large deposits of potassium chloride are mined, and the ore is processed to remove impurities. The refined product is then crystallized to obtain pure potassium chloride.

Electrolysis of Potassium Chloride Solution: In this method, an aqueous solution of potassium chloride is subjected to electrolysis, resulting in the formation of potassium hydroxide and chlorine gas. The potassium hydroxide is then reacted with hydrochloric acid to produce potassium chloride.

Chemical Reactions Analysis

Types of Reactions: Potassium chloride undergoes various chemical reactions, including:

Dissolution: Potassium chloride readily dissolves in water to form a solution of potassium and chloride ions. [ \text{KCl} \rightarrow \text{K}^+ + \text{Cl}^- ]

Precipitation: When mixed with a solution containing silver nitrate, potassium chloride forms a white precipitate of silver chloride. [ \text{KCl} + \text{AgNO}_3 \rightarrow \text{AgCl} + \text{KNO}_3 ]

Redox Reactions: Potassium chloride can participate in redox reactions, such as the reaction with potassium permanganate in acidic conditions to produce chlorine gas. [ 2\text{KMnO}_4 + 16\text{HCl} + 10\text{KCl} \rightarrow 5\text{Cl}_2 + 2\text{MnCl}_2 + 8\text{H}_2\text{O} ]

Common Reagents and Conditions:

Silver Nitrate (AgNO3): Used in precipitation reactions to form silver chloride.

Hydrochloric Acid (HCl): Used in redox reactions and for the synthesis of potassium chloride from potassium hydroxide.

Potassium Permanganate (KMnO4): Used in redox reactions to produce chlorine gas.

Major Products Formed:

Silver Chloride (AgCl): Formed in precipitation reactions.

Chlorine Gas (Cl2): Formed in redox reactions with potassium permanganate.

Scientific Research Applications

Potassium chloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Potassium chloride is used in cell culture media to maintain osmotic balance and provide essential potassium ions for cellular functions.

Medicine: It is used in medical treatments to replenish potassium levels in patients with hypokalemia (low potassium levels).

Industry: Potassium chloride is used in the production of fertilizers, as it provides essential potassium for plant growth. It is also used in water softening and as a de-icing agent.

Mechanism of Action

Mechanism of Action: Potassium chloride exerts its effects by dissociating into potassium and chloride ions in aqueous solutions. The potassium ions play a crucial role in various physiological processes, including:

Nerve Impulse Transmission: Potassium ions are essential for the proper functioning of nerve cells and the transmission of nerve impulses.

Muscle Contraction: Potassium ions are involved in muscle contraction and relaxation.

Osmotic Balance: Potassium ions help maintain the osmotic balance within cells and tissues.

Molecular Targets and Pathways:

Sodium-Potassium Pump (Na+/K+ ATPase): Potassium ions are actively transported into cells by the sodium-potassium pump, which is essential for maintaining the electrochemical gradient across cell membranes.

Ion Channels: Potassium ions pass through specific ion channels in cell membranes, regulating various cellular functions.

Comparison with Similar Compounds

- Potassium Nitrate (KNO3)

- Potassium Sulfate (K2SO4)

- Potassium Carbonate (K2CO3)

Properties

IUPAC Name |

2-sulfanyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOCHQOQMZGQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N=C(S1)S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.